molecular formula C12H17ClN4 B12351206 N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine CAS No. 1431964-84-9

N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine

Cat. No.: B12351206
CAS No.: 1431964-84-9
M. Wt: 252.74 g/mol
InChI Key: QBWVQTUMDGDOOM-UHFFFAOYSA-N
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Description

N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-benzyl-1-ethyl-1H-pyrazole-3,4-diamine can be achieved through various methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides pyrazole derivatives . Another method includes the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . These reactions typically offer mild conditions, broad substrate scope, and excellent functional group tolerance.

Industrial Production Methods

Industrial production of pyrazole derivatives often involves large-scale cyclocondensation reactions using readily available starting materials such as ketones, aldehydes, and hydrazine monohydrochloride . The reactions are carried out under controlled conditions to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of N3-benzyl-1-ethyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

N~3~-benzyl-1-ethyl-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:

The uniqueness of N3-benzyl-1-ethyl-1H-pyrazole-3,4-diamine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific applications.

Properties

CAS No.

1431964-84-9

Molecular Formula

C12H17ClN4

Molecular Weight

252.74 g/mol

IUPAC Name

3-N-benzyl-1-ethylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C12H16N4.ClH/c1-2-16-9-11(13)12(15-16)14-8-10-6-4-3-5-7-10;/h3-7,9H,2,8,13H2,1H3,(H,14,15);1H

InChI Key

QBWVQTUMDGDOOM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=CC=C2)N.Cl

Origin of Product

United States

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